N-(4-bromophenyl)-2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide
Description
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Properties
IUPAC Name |
N-(4-bromophenyl)-2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)indol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrN4O2/c1-12-22-23-19(26-12)17-10-13-4-2-3-5-16(13)24(17)11-18(25)21-15-8-6-14(20)7-9-15/h2-10H,11H2,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPYJZPWVFPFBTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)NC4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-bromophenyl)-2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews the available literature on its synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The chemical formula of this compound is with a molecular weight of 411.3 g/mol. The compound features a bromophenyl group and an indole moiety linked through an acetamide function to a 1,3,4-oxadiazole ring.
| Property | Value |
|---|---|
| Molecular Formula | C19H15BrN4O2 |
| Molecular Weight | 411.3 g/mol |
| CAS Number | 923217-98-5 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that incorporate brominated phenyl and oxadiazole derivatives. The detailed synthetic pathway often includes the formation of the oxadiazole ring through cyclization reactions involving hydrazines or carboxylic acids.
Antimicrobial Activity
Research has indicated that compounds related to oxadiazoles exhibit significant antimicrobial properties. For instance, studies have shown that derivatives containing the oxadiazole moiety can effectively inhibit both Gram-positive and Gram-negative bacteria. The antimicrobial activity is generally assessed using methods such as the disk diffusion method or broth microdilution assays.
In a study focusing on oxadiazole derivatives, compounds with similar structural features demonstrated promising activity against various microbial strains, suggesting that this compound may also possess notable antimicrobial properties .
Anticancer Activity
The anticancer potential of this compound has been evaluated against several cancer cell lines. Notably, compounds with indole and oxadiazole structures have shown activity against breast cancer cell lines (e.g., MCF7) in vitro. The mechanism of action is believed to involve apoptosis induction and cell cycle arrest .
Molecular docking studies have been performed to elucidate the binding interactions between this compound and target proteins involved in cancer progression. These studies reveal that the compound binds effectively to specific sites on proteins such as Bcl-2, influencing apoptosis pathways .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that the presence of electron-donating groups (like methyl) on the oxadiazole ring enhances biological activity. Additionally, substituents on the phenyl and indole rings significantly influence the potency against microbial and cancerous cells. For example, modifications on the bromophenyl group can lead to increased cytotoxicity or selectivity towards specific cancer cell lines .
Case Studies
Several case studies have documented the biological evaluation of similar compounds:
- Antimicrobial Evaluation : A study reported that a series of oxadiazole derivatives exhibited varying degrees of antimicrobial activity against Staphylococcus aureus and Escherichia coli. Compounds with bromine substitutions showed enhanced efficacy compared to their non-brominated counterparts .
- Anticancer Screening : In another investigation, an indole-linked oxadiazole derivative was tested against human glioblastoma cells and showed significant cytotoxicity with an IC50 value comparable to standard chemotherapeutics like doxorubicin .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
